molecular formula C8H8FN3O B6254662 7-fluoro-4-methoxy-1H-indazol-3-amine CAS No. 1240518-37-9

7-fluoro-4-methoxy-1H-indazol-3-amine

Cat. No. B6254662
CAS RN: 1240518-37-9
M. Wt: 181.2
InChI Key:
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Description

“7-fluoro-4-methoxy-1H-indazol-3-amine” is a chemical compound with the molecular formula C8H8FN3O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1H-indazole ring substituted with a fluoro group at the 7th position and a methoxy group at the 4th position . The InChI code for this compound is 1S/C8H8FN3O/c1-13-5-3-2-4-7 (6 (5)9)11-12-8 (4)10/h2-3H,1H3, (H3,10,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 181.17 . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

7-fluoro-4-methoxy-1H-indazol-3-amine has been studied for its potential applications in a variety of scientific research fields. For example, this compound has been studied for its potential as an anti-inflammatory agent, as well as a potential therapeutic agent for the treatment of neurological diseases. This compound has also been studied for its potential use in cancer therapy, as well as its potential applications in the development of new drugs.

Mechanism of Action

Target of Action

Indazole derivatives have been known to exhibit antitumor activity , suggesting potential targets within cancerous cells.

Mode of Action

Some indazole derivatives have been found to inhibit cell growth of neoplastic cell lines, causing a block in the g0–g1 phase of the cell cycle . This suggests that 7-fluoro-4-methoxy-1H-indazol-3-amine might interact with its targets to disrupt cell cycle progression.

Biochemical Pathways

Given the potential antitumor activity of indazole derivatives , it is plausible that this compound could affect pathways related to cell proliferation and apoptosis.

Result of Action

Based on the known effects of some indazole derivatives, it is possible that this compound could lead to the inhibition of cell growth in certain neoplastic cell lines .

Advantages and Limitations for Lab Experiments

7-fluoro-4-methoxy-1H-indazol-3-amine has several advantages and limitations for laboratory experiments. In general, this compound is relatively easy to synthesize and can be produced in high yields with relatively few steps. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is toxic and should be handled with caution when used in laboratory experiments. Additionally, this compound is not water soluble and must be dissolved in a suitable solvent before use.

Future Directions

The potential future directions for 7-fluoro-4-methoxy-1H-indazol-3-amine are numerous and varied. For example, this compound could be studied further for its potential use as an anti-inflammatory agent or therapeutic agent for the treatment of neurological diseases. Additionally, this compound could be studied further for its potential use in cancer therapy and the development of new drugs. Additionally, this compound could be studied further for its potential use in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, this compound could be studied further for its potential use in the development of new diagnostic tools and biomarkers.

Synthesis Methods

The synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine has been studied and reported in several scientific articles. In general, the synthesis of this compound involves the reaction of an aromatic amine with an aldehyde in the presence of a base catalyst. The reaction produces a Schiff base which is then reduced to the desired product, this compound. The synthesis of this compound has been found to be relatively straightforward and can be accomplished in a few steps with a high yield.

Safety and Hazards

The safety information for “7-fluoro-4-methoxy-1H-indazol-3-amine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-4-methoxy-1H-indazol-3-amine involves the reaction of 4-methoxy-1H-indazole-3-carboxylic acid with thionyl chloride to form 4-methoxy-1H-indazole-3-carbonyl chloride. This intermediate is then reacted with 7-fluoro-1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the desired product.", "Starting Materials": [ "4-methoxy-1H-indazole-3-carboxylic acid", "thionyl chloride", "7-fluoro-1,2,3,4-tetrahydroisoquinoline", "base" ], "Reaction": [ "4-methoxy-1H-indazole-3-carboxylic acid is reacted with thionyl chloride to form 4-methoxy-1H-indazole-3-carbonyl chloride.", "4-methoxy-1H-indazole-3-carbonyl chloride is reacted with 7-fluoro-1,2,3,4-tetrahydroisoquinoline in the presence of a base to form 7-fluoro-4-methoxy-1H-indazol-3-amine." ] }

CAS RN

1240518-37-9

Molecular Formula

C8H8FN3O

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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